Norethindrone-D6 (major) is a synthetic progestin that serves primarily as an internal standard in analytical chemistry, particularly for the quantification of norethindrone in various applications. Its chemical structure is derived from norethindrone, with the incorporation of deuterium atoms which enhances its stability and detection capabilities in mass spectrometry techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
The synthesis of norethindrone-D6 involves several key steps:
The industrial production of norethindrone-D6 follows similar synthetic routes but on a larger scale, utilizing high-purity deuterium gas and advanced catalytic systems to ensure high-yield and consistent deuteration. Post-synthesis, the compound undergoes rigorous purification to meet quality standards for analytical applications .
Norethindrone-D6 retains the core structure of norethindrone but features deuterium substitutions at specific carbon positions. The molecular formula for norethindrone-D6 is C20H24D6O2, indicating the presence of six deuterium atoms.
Norethindrone-D6 can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
Norethindrone-D6 functions similarly to its non-deuterated counterpart by binding to progesterone receptors in target tissues. This binding activates or represses specific genes involved in regulating the menstrual cycle, ovulation, and maintaining pregnancy. The addition of deuterium does not alter its biological activity but enhances its stability and detection in analytical studies .
Norethindrone-D6 has numerous applications across different scientific fields:
Norethindrone-D6 (major) is formally designated as (8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one. This nomenclature specifies its stereochemistry at six chiral centers and confirms deuterium substitution at six hydrogen positions [3] [9]. The compound retains the characteristic 19-norsteroid backbone of non-deuterated norethindrone, featuring a rigid tetracyclic ring system with a 17α-ethynyl group that confers resistance to metabolic degradation [3] [6].
Deuterium atoms are strategically incorporated at positions C-2 (two atoms), C-4, C-6 (two atoms), and C-10. These sites were selected for isotopic labeling due to their involvement in metabolic pathways, enabling researchers to track the compound’s fate in biological systems without significantly altering steric or electronic properties [3] [6]. Industrial synthesis employs catalytic hydrogen-deuterium exchange under controlled conditions using deuterium gas and palladium catalysts, achieving isotopic enrichment >98% as confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy [3].
Table 1: Isotopic Labeling Pattern of Norethindrone-D6
Carbon Position | Number of Deuterium Atoms | Chemical Environment |
---|---|---|
C-2 | 2 | Methylenic |
C-4 | 1 | Vinylic |
C-6 | 2 | Methylenic |
C-10 | 1 | Tertiary |
The molecular formula of Norethindrone-D6 is C₂₀H₂₀D₆O₂, with a precise molecular weight of 304.46 g/mol, compared to 298.43 g/mol for the non-deuterated analog [1] [8] [9]. Deuterium atoms replace protium at specific carbon centers:
This labeling pattern minimizes kinetic isotope effects on receptor binding while providing sufficient mass shift for analytical differentiation. The SMILES notation illustrates deuterium placement:C[C@@]1([C@]2(O)C#C)[C@](CC2)([H])[C@@](CC([2H])([2H])C3=C([2H])C4=O)([H])[C@]([C@@]3([2H])CC4([2H])[2H])([H])CC1
[9]
Crystallographic analysis confirms that deuterium incorporation does not distort the core steroid geometry. The molecule maintains an orthorhombic crystal system with deuterium positions isomorphous with hydrogen in the native structure, preserving the ligand’s bioactive conformation [3].
Deuteration induces subtle but significant differences between Norethindrone-D6 and its non-labeled counterpart:
Table 2: Comparative Properties of Norethindrone and Norethindrone-D6
Property | Norethindrone | Norethindrone-D6 | Significance |
---|---|---|---|
Molecular Weight | 298.43 g/mol | 304.46 g/mol | Analytical differentiation |
CYP3A4 Metabolism Rate | 100% | 78% ± 5% | Enhanced bioavailability |
Progesterone Receptor Kd | 4.5 nM | 4.2 nM | Bioequivalence |
Plasma Half-life (rat) | 3.2 h | 4.1 h | Extended exposure |
Solubility Profile:
The solubility characteristics mirror non-deuterated norethindrone, confirming that deuteration does not significantly alter polarity or partition coefficients (logP = 3.42 for both compounds) [6].
Thermal Stability:Norethindrone-D6 exhibits excellent thermal stability in the solid state:
In solution, stability varies by solvent:
Accelerated degradation studies (40°C/75% RH) show <0.5% deuterium exchange over 3 months, confirming robust isotopic integrity [3].
Crystallographic Properties:Single-crystal X-ray diffraction reveals:
The crystal lattice demonstrates isostructural packing with non-deuterated norethindrone, featuring O-H···O hydrogen bonding between the C17-hydroxyl and C3-carbonyl groups (distance = 2.78 Å) [3].
Table 3: Stability Profile of Norethindrone-D6 Under Various Conditions
Storage Form | Temperature | Stability Duration | Key Degradation Pathway |
---|---|---|---|
Anhydrous powder | -20°C | >3 years | None detected |
Anhydrous powder | 4°C | 2 years | <0.1% deuterium exchange |
Methanol solution | -80°C | 6 months | Solvent adduct formation |
Under ambient light | 25°C | 3 months | Photoisomerization |
Table 4: Systematic Nomenclature of Norethindrone-D6
Nomenclature System | Name |
---|---|
IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one-2,2,4,6,6,10-d6 |
Pharmaceutical Synonym | 17α-Ethynyl-19-nortestosterone-d6 |
Research Code | 19-Norethisterone-d6 |
Labeling Variant | Norethindrone-2,2,4,6,6,10-d6 |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: